((2R,5S)-5-Methylmorpholin-2-yl)methanol
Description
((2R,5S)-5-Methylmorpholin-2-yl)methanol is a chiral morpholine derivative characterized by a six-membered morpholine ring (containing one oxygen atom) with stereospecific substitutions: a methyl group at the 5-position and a hydroxymethyl (-CH2OH) group at the 2-position. Its molecular formula is C6H13NO2, and it has a molecular weight of 131.17 g/mol. The compound’s stereochemistry and functional groups make it relevant in pharmaceutical synthesis and materials science, particularly for hydrogen bonding and chiral recognition applications .
Properties
Molecular Formula |
C6H13NO2 |
|---|---|
Molecular Weight |
131.17 g/mol |
IUPAC Name |
[(2R,5S)-5-methylmorpholin-2-yl]methanol |
InChI |
InChI=1S/C6H13NO2/c1-5-4-9-6(3-8)2-7-5/h5-8H,2-4H2,1H3/t5-,6+/m0/s1 |
InChI Key |
LXFMWDJIAVDCQU-NTSWFWBYSA-N |
Isomeric SMILES |
C[C@H]1CO[C@H](CN1)CO |
Canonical SMILES |
CC1COC(CN1)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Synthesis from (S)-proline: One method involves the reaction of (S)-proline with pivalaldehyde and trifluoroacetic acid in pentane, followed by further reactions with diisopropylamine, butyllithium, and iodomethane to yield the desired product.
Industrial Production Methods: Industrial production methods for ((2R,5S)-5-Methylmorpholin-2-yl)methanol typically involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxymethyl group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The compound can undergo reduction reactions to form various derivatives.
Substitution: The hydroxymethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for halogenation reactions.
Major Products:
Oxidation Products: Aldehydes and carboxylic acids.
Reduction Products: Various alcohol derivatives.
Substitution Products: Halogenated compounds and other functionalized derivatives.
Scientific Research Applications
Chemistry:
Building Block: Used as a building block in the synthesis of more complex molecules.
Catalysis: Acts as a ligand in catalytic reactions.
Biology:
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.
Medicine:
Drug Development: Investigated for its potential use in developing new pharmaceuticals.
Industry:
Material Science: Used in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of ((2R,5S)-5-Methylmorpholin-2-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s hydroxymethyl group can form hydrogen bonds with active sites, while the morpholine ring can interact with hydrophobic pockets. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
- Ring Systems: Morpholine derivatives (e.g., target compound, (2R,5S)-5-Methyl-2-phenylmorpholine) feature a six-membered ring with one oxygen atom, imparting moderate polarity and hydrogen-bonding capacity. Pyrrolidine analogs (e.g., rac-[(2R,5S)-5-(CF₃)pyrrolidin-2-yl]methanol HCl) have a five-membered nitrogen-containing ring, which increases basicity compared to morpholine .
- Substituent Effects: The methanol (-CH2OH) group in the target compound and analogs like ((2S,5S)-5-Methylpiperazin-2-yl)methanol facilitates hydrogen bonding, improving solubility in polar solvents . Trifluoromethyl (-CF₃) in rac-[(2R,5S)-5-(CF₃)pyrrolidin-2-yl]methanol HCl increases lipophilicity and metabolic stability, making it suitable for hydrophobic environments . Phenyl and aminobenzyl groups (e.g., (2R,5S)-5-Methyl-2-phenylmorpholine) enhance aromatic interactions but reduce aqueous solubility .
Physicochemical Properties
- Solubility: The methanol group improves water solubility in morpholine and piperazine derivatives, whereas bulky substituents (e.g., phenyl, aminobenzyl) decrease it .
- Melting/Boiling Points : Trifluoromethyl-substituted pyrrolidine () has a higher molecular weight (205.6 g/mol) and likely higher melting point than the target compound .
- Hydrogen Bonding: The methanol group in the target compound and ((2S,5S)-5-Methylpiperazin-2-yl)methanol enables strong hydrogen bonding, as observed in THF derivatives () .
Stereochemical Considerations
The (2R,5S) configuration is critical for chiral recognition in pharmaceutical applications. Enantiomer purity is often determined using crystallographic methods (e.g., SHELX programs) or parameters like Flack’s x for centrosymmetric structures .
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